N'-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring and a dihydroxybenzylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent system, such as ethanol or methanol, under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and DNA-binding agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings
Mechanism of Action
The mechanism of action of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting its structure and function. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dihydroxybenzylidene)-thiosemicarbazone: Known for its antiviral properties.
1-(3,4-Dihydroxybenzylidene)thiosemicarbazide: Exhibits strong superoxide dismutase activity.
N’-Benzylidene-4-tert-butylbenzohydrazide: Potent urease inhibitor .
Uniqueness
N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of a benzimidazole ring and a dihydroxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-13-4-1-9(5-14(13)21)7-18-19-15(22)10-2-3-11-12(6-10)17-8-16-11/h1-8,20-21H,(H,16,17)(H,19,22)/b18-7+ |
InChI Key |
WJKHUALDDDALPT-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O)O |
Origin of Product |
United States |
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